![molecular formula C16H12BrFN2OS B2852366 (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide CAS No. 865544-27-0](/img/structure/B2852366.png)
(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide
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Description
Scientific Research Applications
Anticancer Research
This compound has shown potential in anticancer research due to its ability to interact with various biological targets. The bromine and fluorine atoms present in the molecule may enhance its cytotoxicity against cancer cell lines. Research suggests that similar compounds have been evaluated for their effectiveness in inhibiting the growth of cancer cells, such as MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
Antibacterial Activity
The structural features of this compound, particularly the benzothiazole moiety, are associated with significant antibacterial properties. It can be used to synthesize new derivatives that exhibit good to moderate antibacterial activity against a range of bacterial strains, which is crucial in the development of new antibiotics to combat resistant bacteria .
Modulation of Antioxidant Responses
Compounds with a similar structure have been reported to modulate antioxidant responses in human fibroblasts. This suggests that (E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide could be used in research to explore new treatments for oxidative stress-related diseases .
properties
IUPAC Name |
N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrFN2OS/c1-2-20-13-7-6-11(17)9-14(13)22-16(20)19-15(21)10-4-3-5-12(18)8-10/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMLBCAPHOAZICT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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